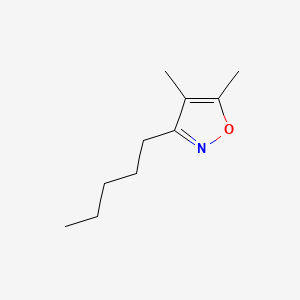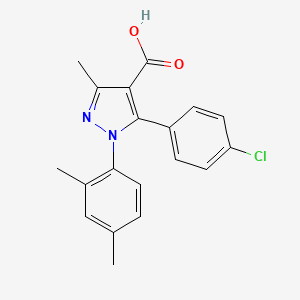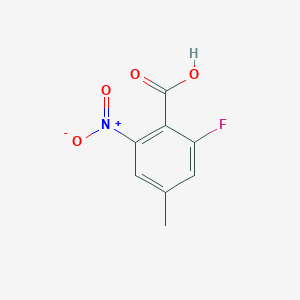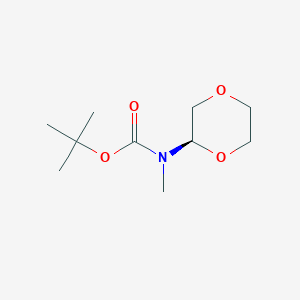
4,5-Dimethyl-3-pentylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-3-pentylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 4 and 5, and a pentyl group at position 3. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-3-pentylisoxazole typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is also explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-3-pentylisoxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pentyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3-pentylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-3-pentylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
- 4,5-Dimethyl-3-phenylisoxazole
- 4,5-Dimethyl-3-butylisoxazole
- 4,5-Dimethyl-3-ethylisoxazole
Comparison: 4,5-Dimethyl-3-pentylisoxazole is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and potency, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4,5-dimethyl-3-pentyl-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3 |
Clave InChI |
ZVIJPJXBTUQIJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NOC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)

![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
